molecular formula C10H13Cl2N B1456611 3-[(4-Chlorophenyl)methyl]azetidine hydrochloride CAS No. 1375474-38-6

3-[(4-Chlorophenyl)methyl]azetidine hydrochloride

Cat. No. B1456611
M. Wt: 218.12 g/mol
InChI Key: PSIRLXNHCVRNPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[(4-Chlorophenyl)methyl]azetidine hydrochloride” is a chemical compound with the CAS Number: 1375474-38-6 . It has a molecular weight of 218.13 and its IUPAC name is 3-(4-chlorobenzyl)azetidine hydrochloride .


Molecular Structure Analysis

The InChI code for “3-[(4-Chlorophenyl)methyl]azetidine hydrochloride” is 1S/C10H12ClN.ClH/c11-10-3-1-8(2-4-10)5-9-6-12-7-9;/h1-4,9,12H,5-7H2;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a powder and should be stored at room temperature . It should be kept away from moisture .

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis of Azetidines and Their Reactivity : Research into azetidines, including compounds like "3-[(4-Chlorophenyl)methyl]azetidine hydrochloride", has demonstrated the synthesis of 2-aryl-3,3-dichloroazetidines and their reactivity. These compounds are obtained through the reduction of corresponding azetidinones and have been investigated for their potential in generating aziridines and aroylaziridines through various chemical reactions. Such compounds are valuable for their ring structures and potential in synthesizing other heterocyclic compounds (Dejaegher, Mangelinckx, & de Kimpe, 2002).

  • Heterocyclic Compound Synthesis : The synthesis of heterocyclic compounds, such as nitrogen and sulfur-containing azetidinones, has been explored using microwave-assisted methods. These compounds, synthesized from Schiff base derivatives, show significant antibacterial and antifungal activity, highlighting the medicinal chemistry applications of azetidines (Mistry & Desai, 2006).

  • Azetidine-Containing Compounds as Antibacterial Agents : Research into robenidine analogues, which share structural features with "3-[(4-Chlorophenyl)methyl]azetidine hydrochloride", has shown effectiveness against MRSA and VRE, suggesting the potential for azetidine derivatives in developing new antibacterial agents (Abraham et al., 2016).

Applications in Medicinal Chemistry

  • Cholesterol Absorption Inhibitors : The synthesis of bicyclic azetidin-2-ones has been investigated for their potential as blood cholesterol inhibitors. This demonstrates the versatility of azetidine derivatives in medicinal applications, particularly in managing cholesterol levels (Salman & Magtoof, 2019).

  • Antiviral Activity : Azetidine derivatives have been explored for their antiviral activity against influenza A, showing that modifications of the azetidine ring can lead to compounds with significant potency. This underscores the potential for azetidine-containing compounds in antiviral drug development (Zoidis et al., 2003).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . The precautionary statements associated with the compound are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c11-10-3-1-8(2-4-10)5-9-6-12-7-9;/h1-4,9,12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIRLXNHCVRNPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Chlorophenyl)methyl]azetidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Chlorophenyl)methyl]azetidine hydrochloride
Reactant of Route 2
3-[(4-Chlorophenyl)methyl]azetidine hydrochloride
Reactant of Route 3
3-[(4-Chlorophenyl)methyl]azetidine hydrochloride
Reactant of Route 4
3-[(4-Chlorophenyl)methyl]azetidine hydrochloride
Reactant of Route 5
3-[(4-Chlorophenyl)methyl]azetidine hydrochloride
Reactant of Route 6
3-[(4-Chlorophenyl)methyl]azetidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.